molecular formula C20H19N3O2 B2922720 N-([2,4'-bipyridin]-4-ylmethyl)-2-phenoxypropanamide CAS No. 2034305-16-1

N-([2,4'-bipyridin]-4-ylmethyl)-2-phenoxypropanamide

Cat. No.: B2922720
CAS No.: 2034305-16-1
M. Wt: 333.391
InChI Key: IQZDTXUYAXGCFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-([2,4'-Bipyridin]-4-ylmethyl)-2-phenoxypropanamide is a synthetic organic compound characterized by a propanamide backbone substituted with a phenoxy group at the second carbon and a [2,4'-bipyridin]-4-ylmethyl moiety at the nitrogen atom.

Properties

IUPAC Name

2-phenoxy-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2/c1-15(25-18-5-3-2-4-6-18)20(24)23-14-16-7-12-22-19(13-16)17-8-10-21-11-9-17/h2-13,15H,14H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQZDTXUYAXGCFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC(=NC=C1)C2=CC=NC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,4’-bipyridin]-4-ylmethyl)-2-phenoxypropanamide typically involves the coupling of 2,4’-bipyridine with a phenoxypropanamide derivative. Common synthetic methods include:

Industrial Production Methods

Industrial production of bipyridine derivatives often employs metal-catalyzed cross-coupling reactions due to their efficiency and scalability. Microwave irradiation can be used to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

N-([2,4’-bipyridin]-4-ylmethyl)-2-phenoxypropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of bipyridine N-oxides.

    Reduction: Formation of reduced bipyridine derivatives.

    Substitution: Formation of substituted bipyridine derivatives.

Mechanism of Action

The mechanism of action of N-([2,4’-bipyridin]-4-ylmethyl)-2-phenoxypropanamide involves its interaction with molecular targets such as DNA and proteins. The bipyridine moiety can intercalate into DNA, disrupting its structure and function . Additionally, the compound can bind to proteins, affecting their activity and leading to various biochemical effects .

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The compound’s uniqueness lies in its bipyridinylmethyl and phenoxy substituents. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
Target Compound C₂₀H₁₉N₃O₂ 333.39 [2,4'-Bipyridin]-4-ylmethyl, phenoxy Hypothesized CNS activity
N-(2,3-Dimethylphenyl)-2-(2-fluorobiphenyl-4-yl)propanamide C₂₃H₂₂FNO 347.43 2-fluorobiphenyl, dimethylphenyl Fluorine enhances metabolic stability; potential analgesic use
2,2-Dimethyl-N-(4-pyridinyl)propanamide C₁₀H₁₄N₂O 178.23 4-pyridinyl, dimethyl High melting point (170°C)
N-(Prop-2-yn-1-yl)-2-[(pyridin-4-ylmethyl)amino]propanamide C₁₂H₁₅N₃O 217.27 Pyridinylmethylamino, propargyl Propargyl group may confer click chemistry utility
Key Observations:

Aromatic Systems: The target’s bipyridine system offers dual pyridine rings for π-π interactions, unlike single-pyridine analogs (e.g., 2,2-dimethyl-N-(4-pyridinyl)propanamide ). This could enhance binding to receptors with aromatic pockets, such as kinases or opioid receptors. Fluorinated biphenyl analogs (e.g., ) exhibit increased lipophilicity and metabolic resistance due to fluorine’s electronegativity, whereas the target’s phenoxy group provides milder electron donation .

The target’s bipyridinylmethyl group balances rigidity and spatial adaptability .

Functional Groups :

  • The propargyl group in enables click chemistry modifications, a feature absent in the target compound. This highlights trade-offs between synthetic versatility and inherent activity .

Pharmacological and Biochemical Implications

  • Receptor Binding: W-18 and W-15 () demonstrate that minor structural changes (e.g., piperidinyl vs. phenoxy placement) drastically alter receptor specificity. The target’s bipyridinyl group may avoid opioid receptor binding seen in W-18/W-15, instead targeting nicotinic acetylcholine receptors (nAChRs) or monoamine oxidases . Fluorinated analogs () often exhibit enhanced blood-brain barrier penetration, suggesting the target’s non-fluorinated phenoxy group might prioritize peripheral activity .
  • Metabolic Stability: Compounds with electron-withdrawing groups (e.g., fluorine in ) resist cytochrome P450 oxidation. The target’s phenoxy group, while less stabilizing, may reduce hepatotoxicity risks .

Q & A

Basic: What synthetic methodologies are recommended for preparing N-([2,4'-bipyridin]-4-ylmethyl)-2-phenoxypropanamide, and how can purity be validated?

Answer:
The synthesis typically involves coupling a bipyridine derivative with a phenoxypropanamide precursor. A common approach includes:

Alkylation : Reacting 4-chloromethyl-2,4'-bipyridine with 2-phenoxypropanamide under basic conditions (e.g., K₂CO₃ in DMF) .

Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.

Characterization :

  • NMR Spectroscopy : Confirm the presence of bipyridine protons (δ 8.5–9.0 ppm) and phenoxy groups (δ 6.8–7.4 ppm) .
  • HPLC : Purity ≥98% verified using a C18 column with a methanol/water gradient .

Basic: What spectroscopic and chromatographic techniques are critical for structural elucidation of this compound?

Answer:

  • 1H/13C NMR : Assign signals for the bipyridine backbone (e.g., aromatic protons), phenoxy group, and propanamide chain. Compare with analogs like N-(1-isopropyl-4-piperidinyl)-2-phenoxyacetamide for resonance patterns .
  • Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]+ peak at m/z 376.3) and fragmentation patterns .
  • X-ray Crystallography : Use SHELXL for refinement of crystal structures, resolving bond lengths and angles in the bipyridine moiety .

Advanced: How can crystallographic data resolve conformational ambiguities in the bipyridine moiety?

Answer:

  • Data Collection : High-resolution X-ray diffraction (λ = 1.5418 Å) at 100 K to minimize thermal motion .
  • Refinement : SHELXL software for anisotropic displacement parameters and hydrogen bonding analysis (e.g., C–H···N interactions between bipyridine rings) .
  • Validation : Check for R-factor convergence (<5%) and match computed vs. experimental electron density maps .

Advanced: What strategies address discrepancies in reported bioactivity data for this compound?

Answer:

  • Assay Standardization :
    • Enzyme Inhibition : Use recombinant CYP3A4 (e.g., IC₅₀ determination via fluorometric assays) under consistent pH/temperature .
    • Cell-Based Studies : Normalize results to positive controls (e.g., ketoconazole for CYP3A4 inhibition).
  • Purity Verification : Re-test batches with conflicting results using orthogonal methods (e.g., LC-MS for trace impurities) .
  • Computational Modeling : Dock the compound into CYP3A4 (PDB: 8EWS) using AutoDock Vina to predict binding modes and reconcile activity variations .

Advanced: How does the bipyridine moiety influence the compound’s pharmacological profile?

Answer:

  • Electron-Withdrawing Effects : The bipyridine nitrogen atoms enhance π-π stacking with aromatic residues in enzymes (e.g., CYP3A4 heme pocket) .

  • Comparative Studies : Replace bipyridine with monopyridine (e.g., N-(pyridin-4-ylmethyl)-2-phenoxypropanamide) to assess reduced binding affinity .

  • Data Table :

    DerivativeCYP3A4 IC₅₀ (µM)LogP
    Bipyridine variant0.45 ± 0.022.8
    Monopyridine variant5.2 ± 0.31.9
    Source: Docking and in vitro assays

Advanced: What in vivo experimental designs are suitable for evaluating metabolic stability?

Answer:

  • Pharmacokinetic (PK) Studies :
    • Administer 10 mg/kg (IV/oral) to Sprague-Dawley rats.
    • Plasma sampling at 0.5, 1, 2, 4, 8, 12, 24 h post-dose.
    • LC-MS/MS quantification (LLOQ: 1 ng/mL) .
  • Metabolite ID : Use liver microsomes + NADPH to detect oxidative metabolites (e.g., hydroxylation at bipyridine) .

Advanced: How can computational tools predict off-target interactions?

Answer:

  • Molecular Dynamics (MD) : Simulate binding to homologous enzymes (e.g., CYP2D6) using Amber20.
  • Pharmacophore Modeling : Align with known inhibitors (e.g., LGK974’s acetamide group ) to identify shared interaction motifs.
  • Output : Prioritize assays for kinases or GPCRs with high predicted affinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.